5-Fluoro-2-propylaniline
Description
Structure
3D Structure
Properties
CAS No. |
60710-79-4 |
|---|---|
Molecular Formula |
C9H12FN |
Molecular Weight |
153.20 g/mol |
IUPAC Name |
5-fluoro-2-propylaniline |
InChI |
InChI=1S/C9H12FN/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6H,2-3,11H2,1H3 |
InChI Key |
ZJHKDOJGIKJQDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 2 Propylaniline and Its Precursors
Established Synthetic Routes to Substituted Anilines
The synthesis of substituted anilines, a cornerstone of medicinal and materials chemistry, employs a variety of robust and well-documented strategies. wikipedia.org These methods provide pathways to introduce the critical amine functionality onto an aromatic ring that already bears other substituents.
Reductive Amination Strategies
Reductive amination is a widely utilized method for forming carbon-nitrogen bonds, effectively converting a carbonyl group into an amine. wikipedia.org The process involves two key steps: the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is valued for its efficiency and control, avoiding the over-alkylation issues that can plague direct alkylation of amines. wikipedia.orgmasterorganicchemistry.com
While highly effective for alkyl amines, direct reductive amination does not work for forming bonds from nitrogen directly to aromatic rings. masterorganicchemistry.com However, it is a crucial strategy for modifying an existing aniline (B41778). For instance, anilines can react with aldehydes or ketones to form secondary or tertiary amines. Various reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Other common reagents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comthieme-connect.com
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Chemical Formula | Key Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Common and cost-effective, but can also reduce the starting carbonyl. masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines over carbonyls, effective in weakly acidic conditions. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A less toxic alternative to NaBH₃CN, also mild and selective. masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂ with metal catalyst (e.g., Pd, Pt, Ni) | A "green" chemistry approach that avoids hydride reagents. wikipedia.org |
Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorinated Aromatic Systems
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying highly electron-deficient aromatic rings. masterorganicchemistry.comlibretexts.org This mechanism is distinct from electrophilic aromatic substitution and proceeds via an addition-elimination pathway. libretexts.org The reaction requires an aromatic ring to be substituted with at least one strong electron-withdrawing group (such as a nitro or cyano group) and a good leaving group (typically a halogen). masterorganicchemistry.comtib.eu
The SNAr reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.comlibretexts.org In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.
In the context of fluorinated systems, fluorine is an excellent leaving group for SNAr reactions, a counterintuitive fact given the strength of the C-F bond. masterorganicchemistry.comlibretexts.org Its high electronegativity strongly activates the ring towards nucleophilic attack, which is the rate-determining step. libretexts.org Therefore, the rate of reaction for aryl halides in SNAr often follows the order F > Cl > Br > I. libretexts.org
Table 2: Relative Reactivity of Halogen Leaving Groups in SNAr
| Leaving Group | Relative Rate | Reason for Reactivity |
|---|---|---|
| Fluorine (F) | Highest | Highly electronegative, strongly activating the ring for the rate-determining nucleophilic attack. libretexts.org |
| Chlorine (Cl) | Intermediate | Less electronegative than fluorine, leading to a slower initial attack. |
| Bromine (Br) | Low | Weaker inductive activation compared to F and Cl. |
| Iodine (I) | Lowest | Least electronegative halogen, providing the least activation for the addition step. |
Specific Precursors and Reaction Pathways for 5-Fluoro-2-propylaniline Synthesis
The construction of this compound requires a synthetic sequence where the three substituents—fluoro, propyl, and amino groups—are introduced in a specific order to ensure the correct final arrangement (regiochemistry).
Strategies for Introducing the Fluoro Substituent
Introducing a fluorine atom onto an aromatic ring can be achieved through several methods. One classic approach is the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. youtube.comgoogle.com This method is particularly useful for introducing a single fluorine atom. google.com The process starts with an aniline, which is converted to a diazonium salt using nitrous acid, followed by reaction with a tetrafluoroborate source. youtube.com
Another strategy is electrophilic fluorination, where a potent electrophilic fluorine source reacts directly with an aromatic compound. dtic.mildtic.mil Reagents like N-fluorobenzenesulfonimide (NFSI) have been developed for this purpose, offering a more direct route than traditional methods. rsc.org The choice of method often depends on the other functional groups present in the molecule.
Table 3: Selected Methods for Aromatic Fluorination
| Method | Reagents | Description |
|---|---|---|
| Balz-Schiemann Reaction | 1. NaNO₂, H₃O⁺ 2. HBF₄ or NaBF₄, then heat | Conversion of a primary aromatic amine to a diazonium salt, which is then thermally decomposed to install fluorine. youtube.com |
| Electrophilic Fluorination | NFSI, Selectfluor®, NF₄BF₄ | Direct reaction of an electron-rich aromatic ring with a source of "F⁺". dtic.mildtic.milrsc.org |
| Nucleophilic Substitution (SNAr) | KF, CsF | Displacement of a leaving group (e.g., -NO₂) on a highly activated aromatic ring with a fluoride (B91410) ion. |
Methodologies for Installing the Propyl Group
The introduction of a propyl group onto a benzene (B151609) ring is commonly achieved via the Friedel-Crafts reaction. However, direct Friedel-Crafts alkylation with a propyl halide (e.g., 1-chloropropane) and a Lewis acid catalyst like AlCl₃ leads predominantly to the formation of isopropylbenzene, not the desired n-propylbenzene. youtube.com This is due to the rearrangement of the initially formed primary propyl carbocation to a more stable secondary carbocation. libretexts.org
To circumvent this rearrangement and install a linear propyl chain, a two-step Friedel-Crafts acylation-reduction sequence is employed. youtube.com
Friedel-Crafts Acylation : The aromatic ring is first reacted with propanoyl chloride (CH₃CH₂COCl) and AlCl₃. This reaction forms an acylium ion, which does not rearrange, and attaches a propanoyl group to the ring.
Reduction : The resulting ketone is then reduced to an alkyl group. Common methods for this reduction include the Clemmensen reduction (using a zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com
Table 4: Two-Step Synthesis of a Propyl Group on an Aromatic Ring
| Step | Reaction | Reagents | Purpose |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Propanoyl chloride (CH₃CH₂COCl), AlCl₃ | Installs a propanoyl group, avoiding carbocation rearrangement. youtube.com |
| 2 | Clemmensen or Wolff-Kishner Reduction | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Reduces the ketone carbonyl to a methylene (B1212753) (-CH₂-) group, completing the propyl chain. youtube.com |
Approaches for Amine Functionality Formation on the Aromatic Ring
The most common and reliable method for introducing an amine group onto an aromatic ring is through the reduction of a nitro group. chemistrystudent.com The synthesis typically begins with the nitration of the aromatic precursor using a mixture of concentrated nitric acid and sulfuric acid. bloomtechz.com The resulting nitroarene is then reduced to the corresponding aniline.
This reduction can be accomplished using a variety of reagents. A classic laboratory method involves the use of a metal in acidic solution, such as tin (Sn) or iron (Fe) in concentrated hydrochloric acid (HCl). chemistrystudent.com Catalytic hydrogenation, using hydrogen gas over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), is another widely used and often cleaner method.
Table 5: Common Reagents for the Reduction of Nitroarenes
| Reagent System | Conditions | Notes |
|---|---|---|
| Tin (Sn) and HCl | Acidic, requires heat (reflux). chemistrystudent.com | A traditional method; the initial product is an ammonium (B1175870) salt, which requires neutralization with a base (e.g., NaOH) to liberate the free amine. chemistrystudent.com |
| Iron (Fe) and HCl/Acetic Acid | Acidic. chemicalbook.com | Often preferred over tin due to lower cost and the formation of less problematic byproducts. |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas with Pd, Pt, or Raney Ni catalyst. chemicalbook.com | A clean method that produces water as the only byproduct. Can be sensitive to other functional groups. |
| Sodium Sulfite (Na₂SO₃) | Aqueous solution. bloomtechz.com | A milder reducing agent that can sometimes be used for selective reductions. bloomtechz.com |
Advanced Synthetic Techniques and Optimization
The synthesis of fluorinated anilines, such as this compound, has evolved significantly with the advent of advanced techniques that offer improved efficiency, selectivity, and sustainability. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.
Catalytic Methods in Fluorinated Aniline Synthesis
Catalysis is central to the modern synthesis of fluorinated anilines, providing pathways that are more efficient and selective than classical stoichiometric reactions. A variety of catalytic systems, including transition metals and photocatalysts, have been developed to facilitate the introduction of fluorine atoms and the formation of the aniline structure.
One established route involves the catalytic hydrogenation of a corresponding fluorinated nitroaromatic precursor. For instance, the reduction of compounds like 4-fluoro-1-nitrobenzene can be efficiently achieved using catalysts such as 10% Palladium on carbon (Pd/C) with hydrogen gas. Another approach utilizes a PdCl2-V2O5 catalyst system with carbon monoxide as the reducing agent, which can yield up to 90% of 4-fluoroaniline (B128567) at 160°C. Similarly, using Platinum(IV) oxide (PtO2) as the catalyst with hydrogen and a fluorinating agent like a Boron trifluoride-Hydrogen fluoride mixture (BF3-HF) can result in yields as high as 95%. kochmodular.com
Visible light photoredox catalysis represents a milder and more environmentally benign strategy. researchgate.net This method allows for the fluoroalkylation of aniline derivatives under gentle conditions, often at room temperature, avoiding the need for high temperatures or harsh chemical initiators. researchgate.netyoutube.com These reactions can be highly regioselective and tolerate a wide range of functional groups. For example, photocatalytic methods have been developed for the efficient perfluoroalkylation of free anilines, demonstrating high efficiency. researchgate.net Copper-based catalysts are also employed in amination reactions, such as using Copper(I) oxide (Cu2O) or Copper(II) oxide (CuO) to convert m-fluorochlorobenzene to m-fluoroaniline at temperatures between 150-200°C. scribd.com
Table 1: Comparison of Catalytic Methods for Fluorinated Aniline Synthesis
| Catalyst System | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| PdCl2-V2O5 | Nitrobenzene (B124822), CO | 160°C, 3h | 90% | kochmodular.com |
| PtO2, BF3-HF | Nitrobenzene, H2 | 42°C, 12.5h | 95% | kochmodular.com |
| 10% Pd/C | 4-fluoro-1-nitrobenzene, H2 | Room Temp, 3h | 100% | kochmodular.com |
| Cu2O or CuO | m-fluorochlorobenzene, Ammonia | 150-200°C | High | scribd.com |
| Organic Photocatalyst (Eosin Y) | Anilines, Ethyl difluoroiodoacetate | Visible Light | Good | youtube.com |
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including the synthesis of fluorinated aromatic compounds. By utilizing microwave irradiation to rapidly heat the reaction mixture, this technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. mdpi.comresearchgate.net
In the synthesis of fluorine-containing heterocycles, microwave assistance has been shown to be highly effective. For example, the cyclocondensation of fluorinated chalcones with guanidine (B92328) hydrochloride under microwave irradiation efficiently produces the corresponding pyrimidin-2-ylamines. google.com Similarly, the synthesis of fluoro-substituted quinoxaline (B1680401) derivatives has been significantly expedited; a reaction that takes 14 hours via conventional heating can be completed in just 1 hour using a modified microwave oven, with an associated increase in yield. mdpi.com Another example demonstrated the synthesis of 3-chloro-4-fluoro-2-nitroaniline (B11904275) from its precursor in 5 minutes under microwave irradiation at 320 watts, a significant reduction from the 1 hour required by conventional methods. mdpi.com
The benefits of microwave irradiation include uniform heating, which minimizes side product formation, and the ability to conduct reactions in solvent-free conditions, contributing to greener chemical processes. mdpi.comresearchgate.net
Table 2: Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Outcome | Reference |
|---|---|---|---|---|
| Synthesis of Fluoro Substituted Quinoxaline Derivatives | ~14 hours | 1 hour | Reduced time, increased yield | mdpi.com |
| Hydrolysis to 3-chloro-4-fluoro-2-nitroaniline | ~1 hour | 5 minutes | Drastically reduced time | mdpi.com |
| Cyclization to 5-chloro-6-fluoro-2,3-diphenyl quinoxaline | ~1 hour | 90 seconds | Drastically reduced time | mdpi.com |
| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | Significantly enhanced reaction rate | researchgate.net |
Phase-Transfer Catalysis in Aromatic Amine Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. unifr.ch This methodology is particularly useful in the synthesis of aromatic amines, where an inorganic nucleophile or base in the aqueous phase needs to react with an organic substrate in the organic phase. researchgate.net
The catalyst, often a quaternary ammonium or phosphonium (B103445) salt, functions by transporting the reactant anion from the aqueous phase to the organic phase where the reaction occurs. unifr.chwikipedia.org This eliminates the need for expensive, anhydrous, or polar aprotic solvents and allows for the use of cheaper and more environmentally friendly inorganic bases like sodium hydroxide (B78521) or potassium carbonate. researchgate.net
Key advantages of PTC in aromatic amine synthesis include:
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.
Increased Reaction Rates: The catalyst enhances the availability of the nucleophile in the organic phase, leading to faster reactions. syrris.com
Green Chemistry: PTC allows the use of water instead of organic solvents, reducing waste and environmental impact. syrris.com
Versatility: The technique is applicable to a wide range of SN2 alkylation and substitution reactions. researchgate.net
Commonly used phase-transfer catalysts include benzyltriethylammonium chloride, methyltricaprylammonium chloride, and various phosphonium salts, which are noted for their thermal stability. unifr.ch
Purification and Isolation Methodologies for Synthetic Intermediates
Liquid-Liquid Extraction (LLE): This is a fundamental work-up technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous solution and an organic solvent. wikipedia.org For aniline derivatives, LLE is effective for removing water-soluble impurities or for separating the basic amine product from neutral or acidic byproducts. By adjusting the pH of the aqueous phase, the solubility of the amine can be manipulated; amines are more soluble in acidic aqueous solutions (as ammonium salts), while their free-base form is more soluble in organic solvents. wikipedia.org This allows for selective extraction and purification.
Chromatography: Column chromatography is a highly effective method for purifying synthetic intermediates. For aromatic amines, which are basic, standard silica (B1680970) gel (which is acidic) can sometimes cause issues like product degradation or poor separation. biotage.com To mitigate this, several strategies can be employed:
Modified Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (B128534) or ammonium hydroxide, to the eluent can neutralize the acidic sites on the silica gel, leading to better separation. biotage.com
Alternative Stationary Phases: Using neutral supports like alumina (B75360) or amine-functionalized silica can prevent the acid-base interactions entirely. biotage.com
Reversed-Phase Chromatography: For more polar aniline derivatives, reversed-phase chromatography with a C18 stationary phase and a mobile phase of water and acetonitrile (B52724) or methanol (B129727) is often effective. biotage.com
Crystallization/Recrystallization: This technique is used to purify solid intermediates. The crude solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out, leaving impurities behind in the solution. scribd.com The choice of solvent is crucial; the target compound should have high solubility at high temperatures and low solubility at low temperatures, while impurities should remain soluble at all temperatures. scribd.com
Distillation: For liquid intermediates, particularly the final aniline product, distillation is a primary purification method. Aniline and its derivatives can often be purified from non-volatile impurities or solvents by simple distillation. However, many anilines have high boiling points and are susceptible to oxidation and polymerization at elevated temperatures. texiumchem.com In such cases, vacuum distillation is the preferred method, as it lowers the boiling point, allowing the compound to be distilled at a lower, safer temperature. texiumchem.comlookchem.com
Chemical Reactivity and Transformation Studies of 5 Fluoro 2 Propylaniline
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction on 5-Fluoro-2-propylaniline are controlled by the electronic and steric effects of the existing substituents.
The directing effect of a substituent determines the position at which an incoming electrophile will attack the aromatic ring. This is largely governed by whether the substituent donates or withdraws electron density from the ring.
Amino Group (-NH₂): The primary amine group is a powerful activating group and a strong ortho-, para-director. cognitoedu.orgbyjus.com Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. wikipedia.org This strong activation makes the ring highly susceptible to electrophilic attack.
Propyl Group (-CH₂CH₂CH₃): As an alkyl group, the propyl substituent is a weak activating group and an ortho-, para-director. wikipedia.org It donates electron density primarily through a positive inductive effect (+I).
In this compound, the directing effects of these groups are combined. The hierarchy of activation is: -NH₂ >> -CH₂CH₂CH₃ > -F. Therefore, the powerful activating and directing effect of the amino group is the dominant factor in determining the position of electrophilic attack.
The regioselectivity of EAS reactions on this compound is predicted by assessing the stability of the cationic intermediate (the arenium ion or sigma complex) formed upon electrophilic attack at each possible position. The most stable intermediate will correspond to the major product.
The amino group at C1 directs electrophiles to the ortho (C2, C6) and para (C4) positions.
The C2 position is already occupied by the propyl group.
The C6 position is ortho to the amine and ortho to the propyl group.
The C4 position is para to the amine and ortho to the fluorine atom.
Attack at the C6 and C4 positions is most favorable because the positive charge in the resulting arenium ion can be delocalized onto the nitrogen atom of the amino group, providing significant resonance stabilization. lkouniv.ac.in The propyl group at C2 may exert some steric hindrance, potentially favoring attack at the less hindered C4 position over the C6 position.
The general mechanism involves two steps:
The electron-rich aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized arenium ion.
A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ (or Br₂ in H₂O) | 4-Bromo-5-fluoro-2-propylaniline | The -NH₂ group is a powerful o,p-director. The para position (C4) is sterically accessible and electronically activated. Due to the high activation by the amine, polysubstitution (e.g., at C6) is possible without a catalyst. libretexts.org |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-fluoro-2-propylaniline | Attack is directed to the para position (C4) relative to the strongly activating amino group. Strong acidic conditions can protonate the amine to form anilinium (-NH₃⁺), which is a meta-director, potentially leading to a mixture of products. byjus.com |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-fluoro-5-propylbenzenesulfonic acid | The electrophile (SO₃) attacks the C4 position. The product exists as a zwitterion (sulfanilic acid derivative). byjus.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction or complexation | The primary amine's lone pair coordinates with the Lewis acid catalyst (AlCl₃), deactivating the ring and preventing the reaction. libretexts.org Protection of the amine group (e.g., as an amide) is required for this reaction to proceed. |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic Ring
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is fundamentally different from EAS, as it requires the aromatic ring to be electron-deficient. wikipedia.org
The SNAr mechanism typically proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. This is usually the rate-determining step. libretexts.org
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group. chemistrysteps.com These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance.
In the case of this compound, the ring contains two electron-donating groups (the amine and propyl groups) and only a weakly deactivating halogen. These electron-donating groups increase the electron density of the ring, which destabilizes the negatively charged Meisenheimer intermediate required for the SNAr pathway. Consequently, this compound is strongly deactivated towards SNAr reactions under standard conditions.
While fluorine's high electronegativity makes the carbon it is attached to more electrophilic and can favor the initial nucleophilic attack, this effect is insufficient to overcome the powerful deactivating effect of the electron-donating amine and propyl groups. masterorganicchemistry.comyoutube.com Therefore, the direct displacement of the fluorine atom by a nucleophile via the SNAr mechanism is not a viable reaction pathway for this compound. An alternative pathway for substitution on unactivated rings, the elimination-addition (benzyne) mechanism, can occur but requires extremely harsh conditions, such as the use of a very strong base like sodium amide (NaNH₂). pressbooks.pubyoutube.com
Given the deactivated nature of the this compound ring towards SNAr, its reactivity with common nucleophiles is negligible under typical SNAr conditions.
Table 2: Predicted Reactivity of this compound with Nucleophiles via SNAr
| Nucleophile | Example | Predicted Outcome (Standard SNAr Conditions) | Reason |
|---|---|---|---|
| Hydroxide (B78521) | NaOH | No reaction | The ring is not activated by electron-withdrawing groups; the required Meisenheimer complex is not stabilized. |
| Alkoxide | NaOCH₃ | No reaction | The electron-rich ring repels the incoming nucleophile. |
| Ammonia/Amines | NH₃, RNH₂ | No reaction | Lack of activation by ortho/para electron-withdrawing groups prevents the reaction. |
| Thiolate | NaSH | No reaction | The high electron density on the aromatic ring disfavors nucleophilic attack. |
Transformations of the Propyl Side Chain
The propyl group attached to the aromatic ring also offers opportunities for chemical modification, although these reactions are generally less facile than those involving the amino group.
Functionalization of Alkyl Groups
The benzylic position of the propyl group (the carbon atom directly attached to the aromatic ring) is the most reactive site for functionalization due to the ability of the aromatic ring to stabilize radical and cationic intermediates.
Benzylic Bromination: Free radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under photochemical conditions, can selectively introduce a bromine atom at the benzylic position of the propyl chain. researchgate.netmasterorganicchemistry.comresearchgate.netnih.gov
Oxidative Degradation Pathways (General Chemical Degradation)
Strong oxidizing agents can lead to the degradation of the propyl side chain. Under vigorous oxidation conditions, such as with hot potassium permanganate (B83412) (KMnO₄) or chromic acid, the entire alkyl side chain can be oxidized down to a carboxylic acid group, provided there is at least one benzylic hydrogen. This would lead to the formation of 4-fluoro-2-carboxyaniline derivatives.
Metal-Catalyzed Cross-Coupling Reactions
This compound can participate in metal-catalyzed cross-coupling reactions in several ways. The amino group can act as a nucleophile in reactions such as the Buchwald-Hartwig amination. wikipedia.orgepa.govresearchgate.netbeilstein-journals.orgresearchhub.com Alternatively, the aromatic ring can be halogenated to create a substrate for a variety of cross-coupling reactions.
Buchwald-Hartwig Amination: As a primary amine, this compound can be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to form diarylamines.
Suzuki and Sonogashira Couplings: To participate in Suzuki or Sonogashira couplings, this compound would first need to be converted into an aryl halide or triflate derivative. wikipedia.orgsoton.ac.uklibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net For example, diazotization followed by a Sandmeyer-type reaction could introduce a halogen at the position of the former amino group. Alternatively, electrophilic halogenation of the aromatic ring could provide a suitable handle for these cross-coupling reactions.
| Reaction Type | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | This compound + Aryl Halide | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) | N-Aryl-5-fluoro-2-propylaniline |
| Suzuki Coupling | Halo-5-fluoro-2-propylaniline derivative + Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Aryl-substituted this compound |
| Sonogashira Coupling | Halo-5-fluoro-2-propylaniline derivative + Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + CuI + Base (e.g., Et₃N) | Alkynyl-substituted this compound |
Palladium-Catalyzed Reactions
There is a lack of specific studies detailing the palladium-catalyzed reactions of this compound. While palladium catalysis is a versatile tool for the arylation of various amines and the functionalization of aniline (B41778) derivatives, dedicated research on the application of these methods to this compound is not available in the public domain.
Other Transition Metal Catalysis
Similarly, there is a scarcity of information regarding the catalytic transformations of this compound using other transition metals such as copper, nickel, rhodium, or iridium. Although these metals are known to catalyze a wide range of reactions involving aniline substrates, including C-C, C-N, and C-O bond formation, specific examples involving this compound are not documented in the reviewed literature.
Further experimental research would be necessary to elucidate the specific reactivity of this compound under various transition metal-catalyzed conditions and to develop synthetic applications for this compound.
Spectroscopic Characterization Methodologies for 5 Fluoro 2 Propylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei. For 5-Fluoro-2-propylaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would be utilized.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.
Detailed Research Findings:
No experimental ¹H NMR data for this compound has been found in the searched scientific literature. However, based on the structure, a predicted ¹H NMR spectrum can be described. The spectrum would show distinct signals for the aromatic protons, the protons of the propyl group, and the amine protons.
Aromatic Region: The three aromatic protons would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at C6 would likely be a doublet of doublets, coupling to the proton at C4 and the fluorine at C5. The proton at C4 would be a triplet of doublets (or a more complex multiplet) due to coupling with the protons at C3 and C6, and the fluorine at C5. The proton at C3 would likely appear as a doublet of doublets, coupling to the proton at C4 and the fluorine at C5.
Propyl Group: The propyl group would exhibit three distinct signals. The α-CH₂ protons (adjacent to the aromatic ring) would appear as a triplet. The β-CH₂ protons would be a sextet (or multiplet), and the terminal CH₃ protons would be a triplet.
Amine Group: The -NH₂ protons would typically appear as a broad singlet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic H (3) | 6.5 - 7.0 | m | - |
| -NH₂ (2) | 3.5 - 4.5 | br s | - |
| α-CH₂ (2) | 2.4 - 2.6 | t | ~7.5 |
| β-CH₂ (2) | 1.5 - 1.7 | sextet | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and to gain insight into their chemical environment.
Detailed Research Findings:
Experimental ¹³C NMR data for this compound is not available in the reviewed literature. A predicted spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The signals for the carbons in the aromatic ring would be split due to coupling with the fluorine atom (C-F coupling).
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine (C5) would show a large coupling constant (¹JCF). The other aromatic carbons would show smaller ²,³,⁴JCF couplings.
Propyl Carbons: Three signals corresponding to the α-CH₂, β-CH₂, and CH₃ carbons of the propyl group are expected.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| C-NH₂ | 140 - 145 | Small |
| C-propyl | 125 - 130 | Small |
| Aromatic CH | 110 - 120 | Variable |
| C-F | 155 - 160 | Large (¹JCF) |
| α-CH₂ | 25 - 30 | - |
| β-CH₂ | 20 - 25 | - |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds.
Detailed Research Findings:
Specific experimental ¹⁹F NMR data for this compound has not been reported in the available literature. In a proton-coupled ¹⁹F NMR spectrum, the fluorine atom at the C5 position would be expected to appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. In a proton-decoupled spectrum, this would simplify to a singlet. The chemical shift would be indicative of a fluorine atom attached to an aromatic ring.
Two-Dimensional (2D) NMR Techniques for Connectivity Analysis
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals.
Detailed Research Findings:
As no primary NMR data is available, no 2D NMR studies have been performed on this compound.
COSY: A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the propyl group (CH₃ to β-CH₂ to α-CH₂) and among the protons on the aromatic ring.
HSQC: An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached. This would be crucial for assigning the specific ¹H and ¹³C signals of the aromatic ring and the propyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula.
Detailed Research Findings:
No experimental HRMS data for this compound has been found. The theoretical exact mass of this compound (C₉H₁₂FN) can be calculated. This calculated mass would be compared to the experimentally determined mass in an HRMS analysis to confirm the elemental composition. The molecular ion peak ([M]⁺) would be prominent in the mass spectrum.
Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass |
|---|
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.uklibretexts.org For this compound, electron impact (EI) ionization would generate a molecular ion (M•+), which then undergoes fragmentation. The resulting fragmentation pattern provides a unique fingerprint for structural confirmation.
The primary fragmentation pathways for anilines and alkylbenzenes typically involve cleavages at bonds that are alpha to the aromatic ring or the amine group, as these lead to the formation of stable carbocations or radical ions. libretexts.org In the case of this compound, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragments. chemguide.co.uk A key fragmentation is the benzylic cleavage, which involves the loss of an ethyl group (•CH2CH3) from the propyl side chain, resulting in a stable resonance-stabilized cation. Another significant fragmentation pathway for aliphatic amines is alpha-cleavage adjacent to the carbon-nitrogen bond. libretexts.org The analysis of the mass-to-charge (m/z) ratios of these fragments allows for the unambiguous confirmation of the compound's structure.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Structural Origin |
| 153 | [C9H12FN]+• | Molecular Ion (M•+) |
| 124 | [C7H7FN]+ | Loss of an ethyl radical (•C2H5) via benzylic cleavage |
| 111 | [C6H6FN]+ | Loss of a propyl radical (•C3H7) |
| 95 | [C6H5F]+ | Loss of the propyl and amino groups |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. scispace.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine (-NH2), aromatic ring, carbon-fluorine (C-F) bond, and alkyl (propyl) group.
The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group appear just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring produce signals in the 1450-1600 cm⁻¹ region. A strong absorption band resulting from the C-F stretching vibration is also expected, typically in the 1100-1250 cm⁻¹ range. scispace.com
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH2) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2960 - 2870 | C-H Stretch | Propyl Group (-CH2CH3) |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1250 - 1100 | C-F Stretch | Carbon-Fluorine Bond |
| 850 - 750 | C-H Bend (Out-of-plane) | Substituted Benzene (B151609) Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The aniline (B41778) structure in this compound acts as a chromophore, a part of the molecule that absorbs light. tanta.edu.eg
The spectrum of this compound is expected to show absorptions due to π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. uzh.ch The presence of the amino group (an auxochrome) and the fluorine atom can shift the absorption maximum (λmax) and intensity. These substituents influence the energy of the molecular orbitals, thereby altering the energy required for electronic transitions. uobabylon.edu.iq The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is also possible but is typically weaker in intensity. uzh.ch
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| λmax (nm) | Type of Electronic Transition | Chromophore System |
| ~240 | π → π | Benzene Ring |
| ~290 | π → π (shifted) | Aniline System |
Advanced Spectroscopic Techniques for Structural Analysis of Derivatives
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at an atomic level. jocpr.com For derivatives of this compound that exist in crystalline or polymorphic forms, ssNMR is invaluable. Unlike solution-state NMR, ssNMR can analyze samples with restricted molecular motion. jocpr.combruker.com
This technique can distinguish between different crystalline polymorphs, which may have distinct physical properties. bruker.com By analyzing the chemical shifts in the ¹³C or ¹⁵N spectra, ssNMR can provide detailed information about the local chemical environment of each atom in the crystal lattice. nih.gov These spectral differences arise from variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) in different crystal packing arrangements. Quantitative ssNMR can also determine the ratio of different polymorphs in a mixture or assess the degree of crystallinity. jocpr.com
The process involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the construction of an electron density map, from which the positions of all atoms in the crystal can be determined. nih.gov This provides a complete picture of the molecular geometry and how the molecules are arranged within the crystal lattice, revealing intermolecular interactions that stabilize the solid-state structure. nih.gov
Theoretical and Computational Chemistry Studies of 5 Fluoro 2 Propylaniline
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods can predict molecular geometries, energies, and a host of electronic properties with increasing accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry and energetic properties of molecules like 5-Fluoro-2-propylaniline.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Value |
| C-N Bond Length | ~1.40 Å |
| C-F Bond Length | ~1.36 Å |
| N-H Bond Lengths | ~1.01 Å |
| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |
| C-C (propyl) Bond Lengths | ~1.53 - 1.54 Å |
| C-N-H Bond Angles | ~112° |
| H-N-H Bond Angle | ~108° |
| Dihedral Angle (H-N-C-C) | Variable (indicating pyramidalization) |
Note: The values in this table are illustrative and based on typical values for similar molecules. Specific computational data for this compound is not available in the public domain.
The Hartree-Fock (HF) method provides a foundational approximation for the electronic wavefunction and energy of a molecule. While it neglects electron correlation, it serves as a starting point for more advanced post-Hartree-Fock methods.
For this compound, an HF calculation would yield information about its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, ionization potential, and electron affinity.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation effects, leading to more accurate predictions of electronic properties. However, these methods are computationally more demanding. Studies on fluoroaniline (B8554772) isomers have shown that both DFT and HF methods can provide valuable insights into their electronic properties, such as dipole moments and HOMO-LUMO energy gaps.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Hartree-Fock | DFT (B3LYP) |
| HOMO Energy | Lower (more negative) | Higher (less negative) |
| LUMO Energy | Higher (less positive) | Lower (more positive) |
| HOMO-LUMO Gap | Larger | Smaller |
| Dipole Moment | Typically overestimated | Generally closer to experimental values |
Note: This table presents general trends observed when comparing HF and DFT methods for organic molecules.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting various types of molecular spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F, aiding in the assignment of experimental spectra.
The prediction of NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose in conjunction with DFT. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects. Research on fluorinated aromatic compounds highlights the sensitivity of ¹⁹F NMR chemical shifts to the electronic environment, making computational predictions particularly useful.
Computational chemistry can simulate the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies and intensities. These calculations are typically performed at the same level of theory used for geometry optimization.
For this compound, a frequency calculation would yield a set of normal modes of vibration. Each mode would have a corresponding frequency and intensity, which can be used to generate a theoretical IR and Raman spectrum. These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions, such as N-H stretches, C-F stretches, and aromatic ring vibrations. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, and calculate activation energies and reaction enthalpies.
For instance, the reactivity of the amino group in electrophilic aromatic substitution reactions or the influence of the fluoro and propyl substituents on the regioselectivity of such reactions could be explored. Computational studies on the reactions of aniline (B41778) derivatives often focus on understanding the role of substituents in directing the course of the reaction and influencing the reaction rates.
Transition State Characterization and Reaction Pathways
The characterization of transition states and the elucidation of reaction pathways are fundamental aspects of computational chemistry. For substituted anilines, these studies often involve modeling reactions such as electrophilic aromatic substitution, oxidation, or metabolic pathways. For instance, studies on other fluorinated anilines have investigated biodehalogenation pathways, identifying reactive quinoneimine intermediates. Theoretical investigations into reactions of related compounds, like the Bamberger rearrangement of phenylhydroxylamines, have utilized Density Functional Theory (DFT) to characterize aniline dication-like transition states. However, specific computational studies detailing the transition states for reactions involving this compound have not been prominently reported.
Energy Barriers and Kinetic Studies
Computational kinetic studies determine the energy barriers that govern the rate of a chemical reaction. These barriers, or activation energies, are crucial for predicting how quickly a reaction will proceed. For analogous compounds, computational methods such as DFT can be used to calculate the energy profiles of reaction pathways, thus revealing the energy of transition states relative to the reactants. While general concepts of activation barriers are well-established, specific values and detailed kinetic models derived from computational studies for reactions of this compound are not available in the surveyed literature.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational preferences of molecules. For a molecule like this compound, with a flexible propyl group, multiple conformations would be expected. Conformational analysis helps to identify the most stable arrangements of the atoms in space, which can influence the molecule's reactivity and physical properties. Semiempirical and ab initio calculations are common tools used to explore the potential energy surfaces of substituted anilines, revealing stable conformers and the energetics of their interconversion. However, specific MD simulation results or detailed conformational analyses published for this compound could not be located.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity.
The foundation of any QSRR model is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. For substituted anilines, descriptors can be categorized as follows:
Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These are often calculated using DFT methods.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Steric Descriptors: These quantify the three-dimensional bulk of the molecule or its substituents.
The table below lists common molecular descriptors that would be relevant for developing a QSRR model for a class of compounds including this compound.
| Descriptor Category | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; relates to chemical reactivity and stability. | |
| Dipole Moment | A measure of the overall polarity of the molecule. | |
| Topological | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |
| Wiener Index | A distance-based descriptor reflecting molecular branching. | |
| Steric | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
Once descriptors are calculated for a series of related compounds, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that links the descriptors to experimentally measured reactivity data. This data could include reaction rates, equilibrium constants, or biological activity. For substituted anilines, studies have successfully developed models to predict metabolic fate, such as N-acetylation, based on calculated physicochemical parameters. While the methodology is well-established, a specific QSRR study that includes this compound and correlates its computed descriptors with specific experimental reactivity data is not present in the available literature.
Applications of 5 Fluoro 2 Propylaniline As a Synthetic Intermediate in Complex Molecule Synthesis
Role in the Synthesis of Heterocyclic Compounds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govmsesupplies.com Substituted anilines, such as 5-Fluoro-2-propylaniline, are crucial precursors for the construction of these ring systems. The amine functionality provides a reactive site for cyclization reactions, while the fluoro and propyl substituents are incorporated into the final heterocyclic structure, imparting specific physicochemical properties.
Benzimidazole (B57391) Derivatives Synthesis
Benzimidazoles are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities. researchgate.netnih.gov The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govpcbiochemres.commdpi.com In this context, this compound serves as a precursor to the required substituted o-phenylenediamine.
A typical synthetic route involves the nitration of a suitable precursor followed by the reduction of the nitro group to an amine, yielding a substituted 1,2-diaminobenzene. For instance, a synthetic pathway could start with the nitration of a molecule containing the fluoro and propyl groups, followed by reduction to generate 4-fluoro-5-propylaniline-1,2-diamine. This diamine can then be cyclized with various aldehydes or carboxylic acids to produce a library of 6-fluoro-7-propyl-2-substituted-1H-benzimidazoles. The choice of reactant in the cyclization step allows for the introduction of diverse substituents at the 2-position of the benzimidazole core, enabling the fine-tuning of the molecule's properties. researchgate.net
Alternative one-pot methods involve the reductive cyclocondensation of a 2-nitroaniline (B44862) with an aldehyde, using a reducing system like Zn/NaHSO3 in an aqueous medium. pcbiochemres.com This approach offers an efficient and environmentally benign route to benzimidazole derivatives.
| Starting Material | Reaction Type | Key Reagents | Product Class |
| 4-Fluoro-5-propyl-1,2-phenylenediamine | Condensation/Cyclization | Aldehydes, Carboxylic Acids | 6-Fluoro-7-propyl-2-substituted-1H-benzimidazoles |
| 2-Nitro-4-fluoro-5-propylaniline | Reductive Cyclocondensation | Aldehydes, Zn/NaHSO3 | 6-Fluoro-7-propyl-2-substituted-1H-benzimidazoles |
Other Nitrogen-Containing Heterocycles
The utility of this compound extends to the synthesis of other important nitrogen-containing heterocycles, including quinolines and pyrazoles. e-bookshelf.de Substituted anilines are key components in several classic named reactions for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. In these reactions, the aniline (B41778) is condensed with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters to form the quinoline ring system. By using this compound, a fluoro- and propyl-substituted quinoline core can be constructed, which is a valuable scaffold in drug discovery.
Similarly, fluorinated pyrazoles are significant in agrochemistry and medicinal chemistry. While the direct synthesis from an aniline is less common, this compound can be converted into a hydrazine (B178648) derivative, which is a key precursor for pyrazole (B372694) synthesis. The aniline can be diazotized and then reduced to form the corresponding hydrazine. This fluorinated hydrazine can then undergo condensation with a 1,3-dicarbonyl compound to yield a fluorinated, N-aryl-substituted pyrazole.
Utilization in the Preparation of Advanced Aromatic Systems
This compound is a valuable precursor for creating more complex and advanced aromatic systems, which are of interest in materials science for applications in electronics and optoelectronics. rsc.org The development of polyaromatic π-systems is a key area of research for materials with specific charge transport and photoluminescent properties. beilstein-journals.org
The primary utility of the aniline moiety in this context is its conversion to a diazonium salt. This is achieved by reacting the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions, including:
Sandmeyer Reaction: Introduction of cyano, halo, or hydroxyl groups.
Suzuki and Stille Coupling: Formation of carbon-carbon bonds to create biaryl systems or more extended conjugated structures.
Gomberg-Bachmann Reaction: Arylation to form biaryl compounds.
Through these transformations, the 5-fluoro-2-propylphenyl moiety can be incorporated into larger, conjugated aromatic systems. The electronic properties of these systems can be fine-tuned by the electron-withdrawing nature of the fluorine atom, which can lower both the HOMO and LUMO energy levels, potentially improving electron injection and oxidative stability in electronic devices. rsc.org
Precursor for Fluorinated Polymers and Materials Science Applications
Fluorinated polymers are a unique class of materials known for their high thermal stability, chemical resistance, low surface energy, and specific electrical properties. researchgate.netman.ac.uknih.gov this compound can serve as a monomer for the synthesis of fluorinated polyanilines (PANIs). Polyaniline is a well-known conducting polymer, and the incorporation of fluorine atoms into its structure can significantly modify its properties.
The chemical or electrochemical oxidative polymerization of aniline monomers leads to the formation of the polymer backbone. rsc.org Using this compound, either as a sole monomer or in copolymerization with aniline or other substituted anilines, allows for the synthesis of new polymer derivatives. unison.mxtandfonline.com
Research has shown that fluorine substitution can lead to:
Increased Solubility: Fluorinated PANIs often show better solubility in common organic solvents, which improves their processibility for creating films and coatings. tandfonline.com
Enhanced Thermal Stability: The strength of the C-F bond contributes to greater thermal stability compared to non-fluorinated analogues. tandfonline.com
Modified Electrical Properties: The electronegativity of fluorine affects the electronic structure of the polymer, which in turn influences its electrical conductivity. Generally, increasing the fluorine content in poly(aniline-co-fluoroaniline) derivatives tends to decrease electrical conductivity. tandfonline.com
These tailored properties make fluorinated polymers derived from precursors like this compound suitable for advanced applications such as anti-corrosion coatings, sensors, and components in electronic devices. rsc.orgrsc.orgtailunsz.com
| Property | Effect of Fluorine Substitution in Polyaniline | Reference |
| Solubility | Generally increased in organic solvents | tandfonline.com |
| Thermal Stability | Enhanced due to C-F bond strength | tandfonline.com |
| Electrical Conductivity | Tends to decrease with higher fluorine content | tandfonline.com |
| Morphology | Can be controlled by copolymer composition | tandfonline.com |
Building Block for Fluorous Phase Tagging and Purification Strategies
Fluorous phase chemistry is a powerful technique for the purification of organic compounds, particularly in multi-step synthesis and parallel chemistry. nih.gov The strategy involves attaching a perfluoroalkyl group (a "fluorous tag") to a molecule of interest. Due to the unique solubility properties of highly fluorinated compounds (they are soluble in fluorous solvents but not in most organic or aqueous solvents), the tagged molecule can be easily separated from non-tagged reagents and byproducts through solid-phase extraction (on fluorous silica (B1680970) gel) or liquid-liquid extraction. nih.gov
While this compound itself is not a fluorous tag, its structure makes it a useful starting point for the synthesis of molecules that can be used in fluorous chemistry. The aniline group can be functionalized to attach a longer perfluoroalkyl chain, thereby creating a fluorous-tagged building block. For example, the amine could be acylated with a perfluorinated acid chloride. This new, heavily fluorinated aniline derivative could then be carried through several synthetic steps, with purification at each stage facilitated by fluorous separation techniques. At the end of the synthesis, the fluorous tag can be cleaved to yield the final desired product. This "tag-and-release" strategy simplifies purification and avoids traditional column chromatography. researchgate.net
Intermediate in Agrochemical Synthesis
Fluorinated organic compounds play a crucial role in the modern agrochemical industry, with many herbicides, insecticides, and fungicides containing fluorine atoms to enhance their biological activity and metabolic stability. agropages.com Fluorinated anilines are particularly important intermediates in the manufacturing of these products. researchgate.netnbinno.comnbinno.com
Future Research Directions and Unexplored Avenues for 5 Fluoro 2 Propylaniline Research
Development of Greener Synthetic Routes
Traditional methods for synthesizing substituted anilines can be cumbersome and hazardous, creating a need for more environmentally benign alternatives. umn.edu Future research should focus on developing "green" synthetic pathways to 5-Fluoro-2-propylaniline that align with the principles of sustainable chemistry.
Key areas for exploration include:
Biocatalysis : The use of enzymes, such as nitroreductases, offers a sustainable approach to producing anilines from nitroaromatic precursors. jmest.org This chemoenzymatic method can replace the need for high-pressure hydrogen gas and precious-metal catalysts, proceeding with high selectivity in aqueous media at room temperature. jmest.org
Photocatalysis : Light-mediated reactions present another promising green strategy. For instance, photocatalytic systems using palladium-loaded silicon (Pd/Si) have been shown to convert nitrobenzene (B124822) to aniline (B41778) under mild conditions, with the catalyst being easily recoverable and reusable. tandfonline.com
Novel Reagents and Reaction Media : Research into new, inexpensive, and scalable methods using adaptable pH-sensitive chemistry could provide efficient, room-temperature routes to highly substituted anilines. umn.edu Exploring reactions in water or other green solvents would further enhance the sustainability profile of the synthesis.
These approaches aim to reduce reliance on hazardous reagents, minimize waste generation, and lower the energy requirements of the synthesis, making the production of this compound more economical and environmentally friendly. jmest.org
Exploration of Novel Catalytic Transformations
The unique electronic and steric properties of this compound—stemming from the electron-withdrawing fluorine atom and the bulky ortho-propyl group—make it an interesting substrate for novel catalytic reactions. The fluorine atom, being the most electronegative element, can significantly influence the reactivity of the molecule, a feature that can be exploited in catalyst design. rsc.org
Future research could investigate:
Transition-Metal-Catalyzed Reactions : Palladium and copper complexes are commonly used for a variety of organic transformations. researchgate.net Exploring the reactivity of this compound in reactions like C-H bond functionalization, cross-coupling, and amination could lead to the synthesis of new, complex molecules with valuable properties. For example, visible-light-mediated sulfonylation using sulfonyl fluorides as stable and modifiable reagents has been shown to be effective for anilines, offering a pathway to diverse sulfonylaniline motifs. nih.gov
Organocatalysis : Environmentally friendly organocatalytic methods, such as the oxidation of anilines to azoxybenzenes or nitro compounds, could be adapted for this compound. researchgate.net The specific substitution pattern of the molecule may lead to unique reactivity and selectivity in these transformations.
Fluorine-Specific Catalysis : The presence of fluorine allows for the design of catalysts that specifically interact with the C-F bond or are tailored for fluorous biphasic systems, which facilitate catalyst recovery and reuse. rsc.org
Advanced Materials Science Applications
Substituted anilines are precursors to a range of functional materials, and this compound is a promising candidate for developing new materials with tailored properties. researchgate.netmdpi.com The incorporation of both fluorine and an alkyl chain can influence solubility, thermal stability, morphology, and electronic characteristics.
Potential applications in materials science include:
Conducting Polymers : Polyaniline (PANI) is a well-known conducting polymer. researchgate.net Copolymerizing aniline with this compound could yield new PANI derivatives. Fluorine substitution is known to enhance solubility and thermal stability in polyanilines, while the propyl group could further improve processability by disrupting chain packing. researchgate.netqu.edu.qa These modifications could lead to materials suitable for applications such as biosensors and electrochromic devices. mdpi.com
Organic Semiconductors : Fluorinated aniline units are being evaluated for use in hole-transporting materials (HTMs) for perovskite solar cells and light-emitting diodes (PeLEDs). mdpi.com The fluorine atom helps to lower the HOMO energy levels for better alignment with perovskite and improves the material's hydrophobicity and stability. mdpi.com The specific substitution pattern of this compound could be used to fine-tune the molecular packing and electronic properties of organic semiconductors for applications in organic field-effect transistors (OFETs). rsc.orgnih.gov
Fluoropolymers : As a fluorinated monomer, this compound could be a building block for new fluoropolymers. man.ac.uk These materials are known for their high thermal stability and chemical resistance, and the aniline functionality would allow for further chemical modification. man.ac.uk
Below is an interactive table summarizing the potential effects of the fluoro and propyl groups on polymer properties.
| Functional Group | Potential Effect on Polymer Properties | Rationale |
| Fluoro (F) | Increased Thermal Stability | The strength of the C-F bond enhances the overall stability of the polymer backbone. researchgate.netqu.edu.qa |
| Increased Solubility | The fluorine atom can reduce intermolecular forces, making the polymer more soluble in organic solvents. researchgate.netqu.edu.qa | |
| Modified Electronic Properties | The high electronegativity of fluorine lowers the energy levels of molecular orbitals (HOMO/LUMO), affecting conductivity and charge transport. mdpi.com | |
| Propyl (C₃H₇) | Increased Solubility & Processability | The bulky alkyl group can disrupt polymer chain packing, increasing free volume and improving solubility. researchgate.net |
| Modified Morphology | The presence of the side chain can lead to a more amorphous polymer structure. jmest.org |
Deeper Mechanistic Investigations of Its Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. The interplay between the electron-withdrawing nature of the fluorine atom and the steric and electronic effects of the ortho-propyl group presents a rich area for mechanistic inquiry.
Future studies should employ a combination of experimental and computational methods:
Kinetic Analysis : Reaction progress kinetic analysis can help determine rate-determining steps and the influence of each substituent on reaction rates. northwestern.edu For instance, studies on substituted anilines show that electron-withdrawing groups can affect basicity and reactivity in electrophilic aromatic substitution. chemistrysteps.com
Computational Chemistry : Density functional theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict product distributions. umn.edutandfonline.com Such studies can elucidate how the substituents on the aniline ring influence properties like the partial atomic charge on the amine nitrogen or the susceptibility to nucleophilic attack. tandfonline.com
Isotope Labeling Studies : Using deuterium (B1214612) or other isotopic labels can help clarify bond-forming and bond-breaking steps in complex reaction mechanisms.
These investigations will provide fundamental insights into how the specific substitution pattern of this compound governs its reactivity, enabling more rational and efficient use of this compound in synthesis.
Integration with Flow Chemistry and Automation for Scalable Synthesis
To move from laboratory-scale synthesis to industrial production, the integration of modern manufacturing technologies is essential. Flow chemistry, coupled with automation, offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and improved scalability. mdpi.comchemistrysteps.com
Future research in this area should focus on:
Developing Continuous Flow Processes : Designing a continuous manufacturing process for this compound would allow for precise control over parameters like temperature, pressure, and residence time, leading to higher yields and purity. chemistrysteps.com
Automated Reaction Optimization : Automated flow chemistry platforms can systematically explore a wide range of reaction conditions to quickly identify the optimal parameters for synthesis. mdpi.comresearchgate.net This data-rich approach accelerates process development. researchgate.net
Inline Analysis and Real-Time Control : Integrating analytical tools (e.g., FTIR, HPLC) directly into the flow system enables real-time monitoring of the reaction. researchgate.net This allows for dynamic adjustments to maintain optimal conditions and ensure consistent product quality, which is crucial for pharmaceutical applications. chemistrysteps.com
The adoption of these technologies would not only make the synthesis of this compound more efficient and cost-effective but also safer and more environmentally sustainable. chemistrysteps.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Fluoro-2-propylaniline, and how do reaction conditions (e.g., solvent, catalyst) affect yield?
- Methodological Answer: A common approach involves nucleophilic aromatic substitution or reductive amination. For example, substituting a halogen (e.g., Cl) in 5-fluoro-2-chloroaniline with a propyl group using a palladium catalyst under inert conditions (e.g., N₂ atmosphere) can yield the target compound . Solvent choice (e.g., dioxane vs. THF) significantly impacts reaction efficiency; polar aprotic solvents enhance nucleophilicity but may require higher temperatures. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 50–70%, depending on substituent steric effects.
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and propyl chain signals (δ 0.8–1.5 ppm for CH₃, δ 1.2–1.8 ppm for CH₂). Fluorine coupling splits aromatic peaks .
- FT-IR : Confirm NH₂ stretching (3350–3450 cm⁻¹) and C-F vibration (1100–1250 cm⁻¹).
- GC-MS : Assess purity (>95%) and molecular ion peak (M⁺ at m/z 153). Use derivatization (e.g., trifluoroacetylation) to improve volatility .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. The fluorine atom’s electron-withdrawing effect directs electrophiles to the para position relative to the NH₂ group. Compare activation energies for bromination at different positions using Gaussian or ORCA software. Validate predictions experimentally via single-crystal XRD of brominated derivatives .
Q. What strategies address contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer: Discrepancies may arise from impurities (e.g., unreacted starting materials) or assay variability.
- Step 1 : Re-synthesize derivatives with ≥98% purity (HPLC) and characterize fully (NMR, HRMS).
- Step 2 : Standardize bioassays (e.g., MIC tests for antimicrobial activity) using positive controls (e.g., ciprofloxacin) .
- Step 3 : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .
Q. How does the propyl substituent in this compound influence its solubility and crystallinity compared to methyl or cyclopropyl analogs?
- Methodological Answer:
- Solubility : Measure logP values (shake-flask method) in octanol/water. The propyl chain increases hydrophobicity (logP ≈ 2.5) vs. methyl (logP ≈ 1.8).
- Crystallinity : Analyze via XRPD. Longer alkyl chains (propyl) reduce crystal symmetry compared to cyclopropyl analogs, leading to polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
